Cas no 947-04-6 (Azacyclotridecan-2-one)

Azacyclotridecan-2-one structure
Azacyclotridecan-2-one structure
Nome del prodotto:Azacyclotridecan-2-one
Numero CAS:947-04-6
MF:C12H23NO
MW:197.317123651505
MDL:MFCD00005104
CID:803871
PubChem ID:87572054

Azacyclotridecan-2-one Proprietà chimiche e fisiche

Nomi e identificatori

    • Azacyclotridecan-2-one
    • omega-Laurinlactam
    • 2-Azacyclotridecanone
    • CYCLODODECANONE ISOOXIME
    • &omega
    • 1-aza-2-cyclotridecanone
    • 2-oxo-dodecamethylenimine
    • cyclododecalactam
    • dodecalactam
    • Laurolactam
    • Dodecyllactam
    • Laurinolactam
    • Lauryl lactam
    • Laurin lactam
    • omega-Laurolactam
    • omega-Dodecalactam
    • omega-Dodecanolactam
    • Dodecanolactam
    • Dodecanoic acid, 12-amino-, lactam
    • .omega.-Laurolactam
    • .omega.-Dodecalactam
    • Cyclododecanoneisooxime
    • .omega.-Dodecanolactam
    • E
    • 12-Aminododecanoic acid lactam
    • 2-Oxododecamethylenimine
    • NSC 77100
    • ω-Dodecalactam
    • ω-Dodecanolactam
    • ω-Laurinactam
    • ω-Laurolactam
    • MDL: MFCD00005104
    • Inchi: 1S/C12H23NO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12/h1-11H2,(H,13,14)
    • Chiave InChI: JHWNWJKBPDFINM-UHFFFAOYSA-N
    • Sorrisi: O=C1CCCCCCCCCCCN1

Proprietà calcolate

  • Massa esatta: 197.17800
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 0
  • Complessità: 156
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 29.1
  • Carica superficiale: 0
  • XLogP3: 2.8
  • Conta Tautomer: 3

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 0.9415 (rough estimate)
  • Punto di fusione: 151.0 to 154.0 deg-C
  • Punto di ebollizione: 334.44°C (rough estimate)
  • Punto di infiammabilità: 195 °C
  • Indice di rifrazione: 1.4400 (estimate)
  • PSA: 29.10000
  • LogP: 3.34600
  • Solubilità: Non determinato

Azacyclotridecan-2-one Informazioni sulla sicurezza

Azacyclotridecan-2-one Dati doganali

  • CODICE SA:2933790090
  • Dati doganali:

    Codice doganale cinese:

    2933790090

    Panoramica:

    293379090 Altri lattami. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:9,0% Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293379090. altri lattami. IVA:17,0%. Tasso di sconto fiscale:9,0%. Tariffa MFN:9,0%. Tariffa generale:20,0%

Azacyclotridecan-2-one Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM390746-10g
azacyclotridecan-2-one
947-04-6 95%+
10g
$79 2022-06-09
Chemenu
CM390746-25g
azacyclotridecan-2-one
947-04-6 95%+
25g
$148 2022-06-09
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
O159931-5g
Azacyclotridecan-2-one
947-04-6 >98.0%(GC)
5g
¥179.90 2023-09-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT1128-250G
azacyclotridecan-2-one
947-04-6 95%
250g
¥ 5,940.00 2023-04-12
eNovation Chemicals LLC
D759420-25g
-Laurinlactam
947-04-6 99.0%
25g
$150 2024-06-07
eNovation Chemicals LLC
D759420-100g
-Laurinlactam
947-04-6 99.0%
100g
$380 2024-06-07
eNovation Chemicals LLC
D759420-500g
-Laurinlactam
947-04-6 99.0%
500g
$1770 2024-06-07
1PlusChem
1P003TY1-1g
ω-Laurinlactam
947-04-6 99%
1g
$6.00 2025-02-20
Ambeed
A184024-100g
Azacyclotridecan-2-one
947-04-6 99%
100g
$394.0 2025-02-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT1128-5g
azacyclotridecan-2-one
947-04-6 95%
5g
¥360.0 2024-04-15

Azacyclotridecan-2-one Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Catalysts: Zinc chloride Solvents: Toluene ;  100 °C
1.2 Catalysts: Thionyl chloride Solvents: Toluene ;  30 min, 100 °C; 25 min, 105 °C
Riferimento
Method for producing lactam compound by Beckmann rearrangement of cycloalkanone oxime
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: Cyanuric chloride Solvents: Isopropylcyclohexane ;  10 min, 113 °C
Riferimento
Preparation of amides from ketoximes
, Germany, , ,

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Thionyl chloride Catalysts: Zinc chloride Solvents: Toluene ;  1 h, 103 °C
Riferimento
Process for production of amide or lactam
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Solvents: Benzonitrile ;  60 min, 190 °C
Riferimento
Gas and liquid phase catalytic Beckmann rearrangement of oximes to produce lactams
, United States, , ,

Synthetic Routes 5

Condizioni di reazione
1.1 Catalysts: Methanesulfonic acid ,  Phosphorus pentoxide ,  Zinc chloride Solvents: Toluene ;  1 h, 110 °C
Riferimento
Production of laurolactam with low energy consumption
, Japan, , ,

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, rt
Riferimento
Ring closing metathesis approach to produce precursors of nylon 11, 12, and 13 from oleic acid
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Catalysts: Phosphorus pentoxide ,  Zinc chloride Solvents: Acetonitrile ,  Toluene ;  1 h, 100 °C
Riferimento
Manufacturing method for laurolactam
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Catalysts: Cyclododecanone, 1,1′-[O,O′-(6-chloro-1,3,5-triazine-2,4-diyl)dioxime] Solvents: Acetonitrile ,  Water ;  1 h, 78 °C
Riferimento
Production method and Beckmann rearrangement catalyst for producing a cyclic lactam compound
, Japan, , ,

Synthetic Routes 9

Condizioni di reazione
1.1 Catalysts: Hexachlorocyclotriphosphazene Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  6 h, 70 °C
Riferimento
Beckmann Rearrangement of Ketoximes to Lactams by Triphosphazene Catalyst
Hashimoto, Masaharu; Obora, Yasushi; Sakaguchi, Satoshi; Ishii, Yasutaka, Journal of Organic Chemistry, 2008, 73(7), 2894-2897

Synthetic Routes 10

Condizioni di reazione
1.1 Catalysts: Cyanuric chloride ;  3 h, 160 °C
Riferimento
Manufacture of laurolactam by Beckmann rearrangement reaction of cyclododecanone oxime
, Japan, , ,

Synthetic Routes 11

Condizioni di reazione
1.1 Catalysts: Aluminum isopropoxide ,  Silica ,  Phosphoric acid Solvents: Water ;  1.5 h, rt
1.2 Catalysts: Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride Solvents: Water ;  rt
1.3 Reagents: Triethylamine Solvents: Water ;  rt; 1 h, rt
1.4 Catalysts: Silica Solvents: Water ;  rt; 1.5 h, rt
1.5 Solvents: Benzonitrile ;  360 min, 130 °C
Riferimento
Hierarchical aluminophosphates as catalysts for the beckmann rearrangement
, United States, , ,

Synthetic Routes 12

Condizioni di reazione
1.1 Catalysts: Cyanuric chloride ,  Zinc chloride Solvents: Toluene ,  Cyclopentyl methyl ether ;  1 h, 95 °C
Riferimento
Preparation of laurolactam by Beckmann rearrangement of cyclododecanone oxime in high yield
, Japan, , ,

Synthetic Routes 13

Condizioni di reazione
1.1 Catalysts: Cyanuric chloride Solvents: Cyclooctane ;  0.5 h, 113 °C
Riferimento
Preparation of amides from ketoximes
, Germany, , ,

Synthetic Routes 14

Condizioni di reazione
1.1 Catalysts: Cyclododecanone, O-azacyclotridec-1-en-2-yloxime, hydrochloride (1:1) Solvents: Toluene ;  rt; 1 h, 105 °C
Riferimento
Preparation of cyclododecanone-O-azacyclotridecene-2-yloxime, its hydrochloride salt, and laurolactam
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condizioni di reazione
1.1 Catalysts: Thionyl chloride Solvents: Toluene ;  5 min, rt
1.2 Catalysts: Zinc chloride Solvents: Toluene ;  100 °C; 60 min, 100 °C
Riferimento
Method for the preparation of amide compound
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Benzonitrile ,  Zinc chloride Catalysts: Cyanuric chloride Solvents: Toluene ;  1 h, 110 °C
Riferimento
Preparation of amides or lactams by catalytic Beckmann rearrangement of oximes
, Japan, , ,

Synthetic Routes 17

Condizioni di reazione
1.1 Solvents: 1,2,4-Trimethylbenzene ;  4 h, 393 °C
Riferimento
Nanosized and delayered zeolitic materials for the liquid-phase Beckmann rearrangement of cyclododecanone oxime
Botella, P.; Corma, A.; Iborra, S.; Monton, R.; Rodriguez, I.; et al, Journal of Catalysis, 2007, 250(1), 161-170

Azacyclotridecan-2-one Raw materials

Azacyclotridecan-2-one Preparation Products

Azacyclotridecan-2-one Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:947-04-6)Azacyclotridecan-2-one
A1207538
Purezza:99%
Quantità:100g
Prezzo ($):355.0